molecular formula C9H12N2O3 B1287547 2-Amino-4,6-dimethoxybenzamide CAS No. 63920-73-0

2-Amino-4,6-dimethoxybenzamide

Cat. No. B1287547
CAS RN: 63920-73-0
M. Wt: 196.2 g/mol
InChI Key: LSDUYZHWQMMNCO-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxybenzamide is a chemical compound that is structurally related to 2-aminobenzamides, a class of compounds characterized by an amino group attached to a benzamide moiety. While the provided papers do not directly discuss 2-Amino-4,6-dimethoxybenzamide, they do provide insights into the properties and behaviors of structurally similar compounds, which can be extrapolated to understand the characteristics of 2-Amino-4,6-dimethoxybenzamide.

Synthesis Analysis

The synthesis of related compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, involves a series of chlorination, oxidation, and ammonolysis reactions starting from 7-methylisatin, with an overall yield of 62% and a high purity of 99.6% . This suggests that the synthesis of 2-Amino-4,6-dimethoxybenzamide could potentially follow a similar pathway, with modifications to introduce the methoxy groups at the appropriate positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds in the 2-aminobenzamide family has been studied using spectroscopic methods and X-ray crystallography . These studies have revealed the presence of strong intramolecular hydrogen bonds, which can influence the molecular conformation and stability. For 2-Amino-4,6-dimethoxybenzamide, similar intramolecular hydrogen bonding patterns could be expected, potentially involving the amine hydrogen and the methoxy oxygen atoms.

Chemical Reactions Analysis

The chemical reactivity of 2-aminobenzamides can be inferred from the behavior of similar compounds. For instance, (N-pyridylmethylene)aminobenzamides have been used as supramolecular reagents, indicating that the aminobenzamide moiety can participate in hydrogen bonding to form complex structures . This implies that 2-Amino-4,6-dimethoxybenzamide may also engage in hydrogen bonding, which could be relevant in the formation of co-crystals or in its interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzamides are influenced by their ability to form hydrogen bonds. The spectroscopic studies of these compounds have shown non-equivalence of the amide protons, leading to distinct resonances in 1H-NMR spectra . The presence of methoxy groups in 2-Amino-4,6-dimethoxybenzamide would likely affect its solubility, boiling point, and melting point, as well as its spectroscopic properties, due to the electron-donating nature of the methoxy groups.

Scientific Research Applications

Neurodegenerative Disease Research

2-Amino-4,6-dimethoxybenzamide derivatives, particularly those in the 2-aminobenzamide class, have shown potential in therapeutic applications for neurodegenerative diseases like Friedreich’s ataxia and Huntington’s disease. These compounds act as histone deacetylase (HDAC) inhibitors, with a focus on inhibiting HDAC3. They play a role in transcriptional regulation and posttranscriptional processing of mRNA, indicating their broad impact on cellular function (Shan et al., 2014).

Cancer Research

In the field of cancer research, certain derivatives of 2-Amino-4,6-dimethoxybenzamide demonstrate significant potential. For instance, studies have explored their role as hypoxia-selective cytotoxins, specifically targeting hypoxic cells in tumors. This selectivity arises from the oxygen-inhibited enzymatic reduction of nitro groups in the molecule, making these compounds particularly effective in targeting tumor environments (Palmer et al., 1995).

Safety And Hazards

“2-Amino-4,6-dimethoxybenzamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The synthesis of “2-Amino-4,6-dimethoxybenzamide” and other benzamide compounds is an active area of research . These compounds are used as intermediates for the synthesis of many pharmaceutical therapeutic drugs . Therefore, the development of new methods for their synthesis could have significant implications for the pharmaceutical industry .

properties

IUPAC Name

2-amino-4,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDUYZHWQMMNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605804
Record name 2-Amino-4,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dimethoxybenzamide

CAS RN

63920-73-0
Record name 2-Amino-4,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,6-dimethoxybenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Amino-4,6-dimethoxybenzamide can be prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride may be prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). Alternatively, to prepare 2-amino-4,6-dimethoxybenzamide, 3,5-dimethoxyaniline may be converted to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin may then be converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCl/HOBt-mediated coupling to form 2-amino-4,6-dimethoxybenzamide (WO2008/92231).
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Synthesis routes and methods II

Procedure details

A solution of 3,5-dimethoxyaniline (199 g, 1.30 mol) in ether (5.0 L) in a 5 L 3-necked flask was cooled to 0° C. HCl gas (227 g) was bubbled through the solution over 45 min. After 45 min at 10° C., the mixture was filtered, washed with isopropylacetate (4 L), and dried overnight on high vacuum at 45° C. to give the hydrochloride (242.3 g, 98%), as a white solid. A mixture of the hydrochloride above (20 g, 0.105 mol) and oxalyl chloride (33 mL) in a 3-necked flask equipped with a reflux condenser was heated for 2 h with stirring (170° C. external temperature), and the oxalyl chloride was distilled from the reaction mixture. The flask was cooled to 0° C. and methanol (40 mL) was added. The reaction mixture was heated to reflux for 45 min, filtered while hot, and washed with methanol (80 mL) to give the 4,6-dimethoxyisatin (17.2 g, 79%) as a yellow-green solid. To a heated solution (external temp 70° C.) of the isatin (162 g, 0.78 mol) in aqueous NaOH (40%, 1.5 L) was added H2O2 (35%, 405 mL) slowly over 2 h: After the addition of each portion of H2O2, the internal reaction temperature (initially 64° C.) increased (to a maximum temp of 80° C.). After the addition was complete, the foaming reaction mixture was then stirred for an additional 2 h at 70° C., and the mixture was allowed to stir overnight while cooling to room temperature. The mixture was heated to 70° C. Additional H2O2 (75 mL) was added, and the mixture was stirred at 70° C. for a further 2 h until the reaction was complete. After cooling to 10° C. (bath temperature), aqueous Na2S2O3 (150 mL, saturated) was added. The mixture was brought to pH 8 with HCl (37%, 1.6 L) and pH 6 with acetic acid (glacial, 75 mL), without allowing the reaction mixture to warm to greater than 40° C. Filtration of the reaction mixture and washing with water (4 L) gave the expected amino acid as a tan solid (83.7 g, 55%). To a solution of the amino acid (82.7 g, 0.42 mol) in anhydrous THF (4.2 L) was added EDCl (89.2 g, 0.48 mol), HOBT (65 g, 0.48 mol), and NMM (51.3 mL), and the mixture was allowed to stir at room temperature for 3 h. Aqueous NH3 (83 mL, 50%) was added, and the mixture was stirred at room temperature for 16 h. Water (1.25 L) was added, and the mixture was extracted with DCM (2×250 mL). The combined extracts were then washed with water (2×500 mL). Concentration, formation of a slurry with ether (550 mL), filtration, and drying under high vacuum gave 2-amino-4,6-dimethoxybenzamide (46.7 g, 57%) as a brown solid.
[Compound]
Name
amino acid
Quantity
82.7 g
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reactant
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89.2 g
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65 g
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reactant
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51.3 mL
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reactant
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4.2 L
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83 mL
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reactant
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1.25 L
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solvent
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Synthesis routes and methods III

Procedure details

Trifluoroacetic acid (6.52 g, 4.4 mL) was charged to a flask equipped with a magnetic stirring bar and thermocouple. Sulfuric acid (96%, 9.2 g, 5 mL) was charged to the flask. In small portions 2-amino-4,6-dimethoxybenzonitrile (1.01 g, ˜76% pure) was charged to the mixed acid solution in the flask. A condenser was added and the solution was heated at 75° C. for 17 h. After the dark mixture had cooled to room temperature it was charged to water (9.79 g) cooled in a large ice bath while maintaining the reaction temperature below 10° C. Concentrated ammonium hydroxide (19.37 g) was added dropwise to the cooled solution (reaction temperature kept below 15° C.). The solution was then extracted two times with dichloromethane. The organic extracts were dried over MgSO4 and evaporated to yield the desired product (0.45 g) as a light brown solid.
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4.4 mL
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reactant
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5 mL
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reactant
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1.01 g
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19.37 g
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9.79 g
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Synthesis routes and methods IV

Procedure details

2-amino-4,6-dimethoxybenzonitrile (10.0 g, 0.056 mol, 1 eq.) was charged to a 1-L glass vessel under N2 atmosphere and agitation was started. Methanesulfonic acid (120 mL, 1.848 mol, 33 eq.) was charged to the vessel and the reaction was heated at 100-115° C. for 1-2 hours. Upon verification of reaction completion by HPLC, the batch was cooled to 20-30° C. Upon cooling, dichloromethane (67 mL) and cool water (164 mL) (5-10° C.) were added to keep the temperature in the range of 10-30° C. 50% caustic (94 mL) was charged to the vessel using an addition funnel while maintaining 0-30° C. Fine pH adjustment to 6.5 to 7.3 was completed using either 32% HCl or 50% caustic. Upon equilibration, the first organic phase cut was performed. The aqueous layer was extracted two additional times with DCM (74 mL and 57 mL respectively). Dichloromethane (54 mL) was added to the combined organic layers and the organic layer was washed with water (143 mL) to remove methanesulfonate salts. Dichloromethane (16 mL) was added to the combined organic layers and the organic layer was washed once more with water (143 mL) to remove methanesulfonate salts. The batch was distilled using (5-10 inches Hg) vacuum to a pot volume of 4.5 volumes DCM (45 mL). The contents of the vessel were stirred for 1 hour at 38° C. The vessel was cooled to 23-28° C. over 1 hour with slow agitation. When clouding was observed, the vessel was slowly charged with 14.4 volumes MtBE (144 mL) and the batch was agitated for 30 min at 25° C. (ratio of DCM/MtBE is 1:3.2; total volumes of solvent is 18.9). The batch was slowly cooled to between −5° C. and 5° C. over at least 3 hours. The batch was held for at least 1 hour between −5° C. and 0° C. Precipitation was verified through collection of at least two samples from the liquor to determine the amount of 2-amino-4,6-dimethoxybenzamide remaining in solution. The batch was isolated by filtration and the wet cake washed with a cold (0° C.) mixture of 1:4 DCM/MtBE (51 mL). The 2-amino-4,6-dimethoxybenzamide wet cake was dried in a vacuum oven (40-45° C., 25 inches Hg) to give 2-amino-4,6-dimethoxybenzamide (8.33 g, 0.0425 mol, 75.7% yield; 53% yield over 5 steps from 3,5-dimethoxyaniline). Use of an alternate solvent to dichloromethane has been studied and performs in a similar fashion to dichloromethane. Examples of alternate solvents include, but are not limited to esters like isopropyl acetate and ethyl acetate, and ethers like 2-methyltetrahydrofuran. In addition, alternate precipitation systems with or without anti-solvent have also been examined. The precipitation system may include, but is not limited to esters like isopropyl acetate, ethers like 2-methyltetrahydrofuran, and alcohols like isopropyl alcohol. The yield range from these modifications in the experimental procedure is 72-79%. In addition, purity of the desired compound is consistently over 99%.
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10 g
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1-L
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120 mL
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67 mL
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164 mL
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Synthesis routes and methods V

Procedure details

2-Amino-4,6-dimethoxybenzamide has been prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride was, in turn, prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). A different route converts 3,5-dimethoxyaniline to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin is converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCI/HOBt-mediated coupling to produce 2-amino-4,6-dimethoxybenzamide (WO 2008/92231).
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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